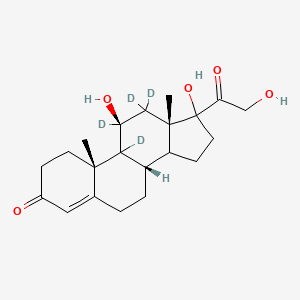

Cortisol-9,11,12,12-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ヒドロコルチゾン-d4は、副腎皮質によって産生される糖質コルチコイドホルモンであるヒドロコルチゾンの重水素化された形態です。 特に質量分析法において、様々な分析アプリケーションにおけるヒドロコルチゾンの定量のための内部標準として使用されます .

準備方法

ヒドロコルチゾン-d4は、ヒドロコルチゾン分子に重水素原子を組み込む一連の化学反応によって合成されます。 合成経路は通常、ヒドロコルチゾンから始まり、重水素交換反応を受けて特定の水素原子を重水素で置換します . 反応条件には、通常、重水素化された溶媒と触媒の使用が含まれ、交換プロセスを促進します . ヒドロコルチゾン-d4の工業生産方法は、他の重水素化化合物に使用される方法と同様であり、制御された条件下での大規模な重水素交換反応が含まれます .

化学反応の分析

ヒドロコルチゾン-d4は、ヒドロコルチゾンと同様の様々な化学反応を起こします。これらの反応には次のものがあります。

酸化: ヒドロコルチゾン-d4は、過マンガン酸カリウムや三酸化クロムなどの酸化剤の使用によって、通常、コルチゾン-d4を生成する酸化を起こすことができます.

還元: この化合物は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、テトラヒドロコルチゾン-d4を生成する還元を起こすことができます.

これらの反応から生成される主要な生成物は、コルチゾン-d4やテトラヒドロコルチゾン-d4など、対応するヒドロコルチゾン誘導体の重水素化アナログです .

科学研究への応用

ヒドロコルチゾン-d4は、その安定性と同位体標識のために、科学研究で広く使用されています。その応用には、次のようなものがあります。

科学的研究の応用

Metabolic Studies

Cortisol-9,11,12,12-d4 is extensively used in metabolic studies to trace cortisol dynamics within biological systems. Its incorporation of deuterium allows researchers to differentiate it from endogenous cortisol during metabolic tracking.

- Study on Cortisol Release from Adipose Tissue : A study utilized this compound to investigate the release of cortisol from subcutaneous adipose tissue via 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). The infusion of deuterated cortisol enabled quantification of cortisol release rates and provided insights into local glucocorticoid signaling in obesity .

- Postprandial Cortisol Dynamics : Another research focused on the postprandial rise in plasma cortisol levels in men, employing the infusion of 9,11,12,12-d4-cortisol. This study highlighted the role of cortisol in metabolic responses to food intake and its regulation by 11β-HSD1 .

Clinical Applications

This compound serves as an internal standard in clinical diagnostics for various endocrine disorders.

- Congenital Adrenal Hyperplasia Screening : This compound is utilized in LC-MS/MS assays for newborn screening to detect congenital adrenal hyperplasia (CAH). Its stable isotope nature allows for accurate quantification of cortisol levels in blood samples .

- Cushing’s Syndrome and Other Disorders : It is also applied in diagnosing conditions like Cushing’s syndrome and Addison’s disease by quantifying serum or plasma cortisol levels, providing critical information for patient management .

Non-Invasive Biomarker Research

Recent advancements have explored the use of this compound in non-invasive stress assessment through eccrine sweat analysis.

- HPLC-MS/MS Method Development : Researchers developed a sensitive method using this deuterated compound as an internal standard for quantifying cortisol in human sweat. This approach offers a non-invasive alternative for monitoring stress-related disorders and evaluating physiological responses to stress .

Pharmacokinetic Studies

This compound is instrumental in pharmacokinetic studies that evaluate the metabolism and clearance of glucocorticoids.

- In Vivo Analysis : In vivo studies have employed this isotopically labeled compound to understand how cortisol metabolism changes under different physiological conditions such as critical illness. These studies help elucidate the mechanisms behind hypercortisolism observed in critically ill patients .

Data Summary Table

作用機序

ヒドロコルチゾン-d4は、ヒドロコルチゾンの作用を模倣することでその効果を発揮します。 細胞質中の糖質コルチコイド受容体に結合し、核に移行する受容体-リガンド複合体を形成します . この複合体は、標的遺伝子のプロモーター領域の糖質コルチコイド応答配列に結合し、遺伝子発現の変化を引き起こします . 下流の効果には、毛細血管の血管拡張と透過性の低下、炎症部位への白血球遊走の抑制、グルコース代謝の調節などがあります .

類似の化合物との比較

ヒドロコルチゾン-d4は、重水素標識が施されているためにユニークであり、分析アプリケーションにおいて安定性を向上させ、正確な定量を可能にします。類似の化合物には、次のようなものがあります。

コルチゾン-d4: コルチゾンの定量のための内部標準として使用されるコルチゾンの重水素化形態.

テトラヒドロコルチゾン-d4: ヒドロコルチゾンの代謝に関する研究で使用される、ヒドロコルチゾン-d4の還元された形態.

プレドニゾン-d4: 同様の分析アプリケーションで使用されるプレドニゾンの重水素化形態.

これらの化合物は、類似の化学的性質を共有していますが、特定の用途と重水素標識の位置が異なります。

類似化合物との比較

Hydrocortisone-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:

Cortisone-d4: A deuterated form of cortisone, used as an internal standard for cortisone quantification.

Tetrahydrocortisone-d4: A reduced form of hydrocortisone-d4, used in studies of hydrocortisone metabolism.

Prednisone-d4: A deuterated form of prednisone, used in similar analytical applications.

These compounds share similar chemical properties but differ in their specific applications and the positions of deuterium labeling.

生物活性

Cortisol-9,11,12,12-d4 (D4-cortisol) is a deuterated form of cortisol that has gained attention in research due to its potential applications in studying glucocorticoid metabolism and its biological effects. This article explores the biological activity of D4-cortisol, focusing on its metabolic pathways, physiological roles, and implications for health and disease.

Overview of Cortisol and Its Metabolism

Cortisol is a steroid hormone produced by the adrenal cortex, playing a crucial role in various physiological processes including metabolism, immune response regulation, and stress response. The metabolism of cortisol involves several enzymes, notably the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which interconvert cortisol and cortisone. There are two isoforms: 11β-HSD1, which activates cortisone to cortisol, and 11β-HSD2, which inactivates cortisol to cortisone .

Biological Activity of D4-Cortisol

D4-cortisol serves as a stable isotope tracer in metabolic studies. Its unique structure allows researchers to track cortisol metabolism and interconversion without the confounding effects of endogenous cortisol. The biological activity of D4-cortisol has been investigated in various contexts:

1. Enzymatic Activity and Metabolic Pathways

Studies have demonstrated that D4-cortisol can be used to measure the activity of 11β-HSD enzymes in vivo. For example:

- Splanchnic Metabolism : Research indicated that D4-cortisol is metabolized in the splanchnic circulation, primarily by the liver. In one study involving healthy subjects, infusion of D4-cortisol showed significant conversion to D3-cortisol via 11β-HSD1 activity .

- Adipose Tissue Dynamics : Another study highlighted the release of D4-cortisol from subcutaneous adipose tissue, suggesting that increased 11β-HSD1 expression in obesity enhances local glucocorticoid signaling .

2. Clinical Implications

D4-cortisol has been utilized in clinical research to understand conditions such as obesity and diabetes:

- Obesity Studies : A randomized crossover study assessed the effects of obesity on cortisol metabolism using D4-cortisol. Results showed increased clearance rates of D4-cortisol in obese individuals compared to lean counterparts, indicating altered glucocorticoid metabolism associated with obesity .

- Insulin Sensitivity : The interaction between insulin sensitivity and cortisol metabolism was also examined using D4-cortisol as a tracer. Findings suggested that insulin influences the enzymatic activity of 11β-HSD1, affecting cortisol regeneration during hyperinsulinemic conditions .

Case Study 1: Cortisol Dynamics During Stress

In a controlled environment simulating stress conditions, researchers infused D4-cortisol in participants to monitor its conversion rates under stress-induced scenarios. The results indicated an upregulation of 11β-HSD1 activity during stress, leading to increased levels of active cortisol from cortisone .

Case Study 2: Fertility Treatments

A prospective cohort study involving women undergoing fertility treatments measured intrafollicular concentrations of cortisol and cortisone at various stages. The study found that elevated levels of cortisol were associated with increased biological activity during ovulation phases, highlighting the role of glucocorticoids in reproductive health .

Data Tables

The following table summarizes key findings from studies involving D4-cortisol:

特性

CAS番号 |

73565-87-4 |

|---|---|

分子式 |

C21H30O5 |

分子量 |

364.5 g/mol |

IUPAC名 |

(8R,9R,10R,13R,17R)-8,9-dideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15?,16?,18+,19+,20-,21+/m1/s1/i14D,18D |

InChIキー |

JYGXADMDTFJGBT-SSWZDPBISA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |

異性体SMILES |

[2H][C@]12CCC3=CC(=O)CC[C@@]3([C@@]1(C(C[C@@]4(C2CC[C@@]4(C(=O)CO)O)C)O)[2H])C |

正規SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |

純度 |

95% by HPLC; 98% atom D |

関連するCAS |

73565-87-4 (unlabelled) |

同義語 |

11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-D4, 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-d4 (9,11,12,12-d4), 17-Hydroxycorticosterone-9,11,12,12-d4, 17-Hydroxycorticosterone-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-d4 (9,11,12,12-d4), Cortisol-9,11,12,12-d4, Deuterated cortisol, Deuterated hydrocortisone, Kendall′s compound F (9,11,12,12-d4), Reichstein′s substance M (9,11,12,12-d4) |

タグ |

Cortisone Impurities |

製品の起源 |

United States |

Q1: Why is Cortisol-9,11,12,12-d4 used in the analysis of cortisol?

A: this compound is a deuterated form of cortisol, meaning it has four hydrogen atoms replaced with deuterium atoms. This modification does not significantly alter its chemical behavior but makes it distinguishable from cortisol in mass spectrometry analysis. Therefore, it is used as an internal standard in analytical techniques like LC-MS/MS [, ]. Internal standards are crucial for accurate quantification as they correct for variations in sample preparation and instrument response.

Q2: How does the use of this compound improve the accuracy of cortisol measurements in complex matrices like sweat and urine?

A: Both sweat and urine contain numerous compounds that can interfere with the accurate detection and quantification of cortisol. By adding a known amount of this compound to the sample before analysis, researchers can account for any loss of cortisol during sample preparation or variation in ionization efficiency during mass spectrometry. This is because this compound will exhibit similar behavior to cortisol throughout the analytical process, allowing for a more accurate determination of the true cortisol concentration in the sample [, ].

- Li, J. et al. Quantification of cortisol in human eccrine sweat by liquid chromatography - tandem mass spectrometry. Biomed. Chromatogr. 30, 1295–1301 (2016).

- Soldin, O. P., Vieira-Brock, P., & Samuels, M. A simple liquid chromatography-tandem mass spectrometry method for urinary free cortisol analysis: suitable for routine purpose. Clin. Chem. Lab. Med. 48, 1433–1437 (2010).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。